2-Methyl-1-(1H-pyrazol-1-YL)propan-2-OL
Description
2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol is a heterocyclic organic compound featuring a pyrazole ring attached to a tertiary alcohol scaffold. Its structure combines the hydrogen-bonding capability of the hydroxyl group with the aromatic and coordination properties of the pyrazole moiety, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The compound’s steric hindrance from the methyl groups and its bifunctional reactivity (via hydroxyl and pyrazole groups) enable diverse synthetic applications, including ligand design and cross-coupling reactions .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-1-pyrazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-7(2,10)6-9-5-3-4-8-9/h3-5,10H,6H2,1-2H3 |
InChI Key |
NEQBWCUFNVNRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=CC=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol typically involves the reaction of pyrazole with an appropriate alkylating agent. One common method is the alkylation of pyrazole with 2-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and affect biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methyl-1-(phenylthio)propan-2-ol
- Structural Difference : Replaces the pyrazole group with a phenylthio (-SPh) substituent.
- Properties :
- Applications : Primarily used in sulfur-containing polymer synthesis and as a thiolation agent.
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol
- Structural Difference : Incorporates a boronic ester group at the pyrazole’s 4-position.
- Properties :
- Applications : Critical in synthesizing biaryl structures for drug candidates (e.g., kinase inhibitors).
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid
- Structural Difference : Replaces the hydroxyl group with a carboxylic acid (-COOH).
- Properties :
- Applications : Used in peptide mimetics and metal-organic frameworks (MOFs).
2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol
- Structural Difference: Adds an aminoethyl linker between the pyrazole and alcohol groups.
- Properties: Molecular weight: 183.25 g/mol; CAS: 1156892-12-4. The amino group enhances hydrogen-bonding capacity, improving bioavailability .
- Applications : Explored in antiviral and antifungal agents.
1-(2-Methylpiperazin-1-yl)propan-2-ol
- Structural Difference : Replaces pyrazole with a methylpiperazine ring.
- Properties :
- Applications : Intermediate for antidepressants and antipsychotics.
2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol
- Structural Difference: Introduces a nitro (-NO2) group at the pyrazole’s 4-position.
- Properties: Electron-withdrawing nitro group increases electrophilicity. Potential mutagenicity requires careful handling .
- Applications : Precursor for explosives and nitroaromatic pharmaceuticals.
Comparative Data Table
Key Research Findings
- Reactivity Trends : The boronic ester derivative exhibits superior reactivity in cross-coupling reactions compared to the parent compound, while the nitro derivative requires stringent safety protocols due to explosive byproducts.
- Bioactivity: Aminoethyl and piperazine derivatives show enhanced pharmacokinetic profiles in preclinical studies, underscoring the impact of nitrogen-containing substituents.
- Industrial Use : Sulfur and carboxylic acid analogs are prioritized in materials science for their tunable solubility and coordination properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
